molecular formula C20H22N4O4 B13756502 5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid CAS No. 58682-75-0

5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid

Cat. No.: B13756502
CAS No.: 58682-75-0
M. Wt: 382.4 g/mol
InChI Key: YGJAEDBTNHZJQX-UHFFFAOYSA-N
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Description

L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- is a synthetic compound with the molecular formula C20H22N4O4 and a molecular weight of 382.41308 g/mol. This compound is known for its unique structure, which includes both benzoyl and benzoylamino groups attached to the ornithine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- typically involves the reaction of L-ornithine with benzoyl chloride and benzoylamino compounds under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl and benzoylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • L-Ornithine
  • N2-Benzoyl-L-ornithine
  • N5-Benzoylamino-L-ornithine

Uniqueness

L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- is unique due to its dual benzoyl and benzoylamino groups, which confer specific chemical and biological properties. This compound’s structure allows it to interact with a broader range of molecular targets compared to its similar counterparts.

Properties

CAS No.

58682-75-0

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

5-[[amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid

InChI

InChI=1S/C20H22N4O4/c21-20(24-18(26)15-10-5-2-6-11-15)22-13-7-12-16(19(27)28)23-17(25)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,23,25)(H,27,28)(H3,21,22,24,26)

InChI Key

YGJAEDBTNHZJQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)NC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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